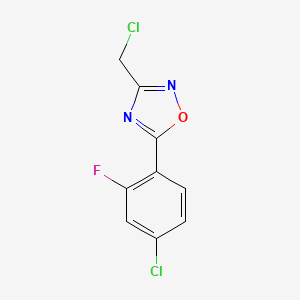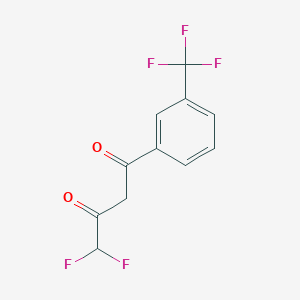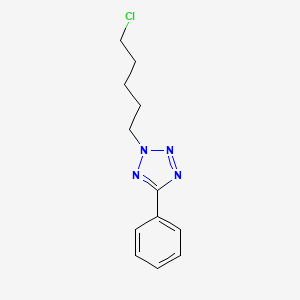
2-Methyl-1-(3-methyl-1-benzofuran-2-yl)propan-1-amin
Übersicht
Beschreibung
2-Methyl-1-(3-methyl-1-benzofuran-2-yl)propan-1-amine is a useful research compound. Its molecular formula is C13H17NO and its molecular weight is 203.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-1-(3-methyl-1-benzofuran-2-yl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-1-(3-methyl-1-benzofuran-2-yl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Krebstherapie
Benzofuran-Derivate wurden wegen ihrer Antikrebs-Eigenschaften identifiziert. Die spezifische Verbindung in Frage könnte mit verschiedenen Substituenten synthetisiert werden, um ihre Wirksamkeit bei der Hemmung des Wachstums von Krebszellen zu bewerten, was möglicherweise zur Entwicklung neuer Chemotherapeutika führt .
Forschung zu entzündungshemmenden und schmerzlindernden Eigenschaften
Verbindungen, die Benzofuranringe enthalten, haben schmerzlindernde und entzündungshemmende Wirkungen gezeigt. Dies macht 2-Methyl-1-(3-methyl-1-benzofuran-2-yl)propan-1-amin zu einem Kandidaten für die Entwicklung neuer Schmerzmittel, insbesondere solcher, die eine Alternative zu Opioiden bieten könnten .
Antimikrobielle Studien
Forschungen haben das antimikrobielle Potenzial von Benzofuran-Verbindungen gezeigt. Dieses spezielle Molekül könnte auf seine Wirksamkeit gegen verschiedene bakterielle und virale Krankheitserreger untersucht werden, was zur Suche nach neuen Antibiotika und Antiviralen beiträgt .
Herz-Kreislauf-Forschung
Der Benzofuran-Kern wurde mit kardiovaskulären Vorteilen in Verbindung gebracht, darunter antiarrhythmische und blutdrucksenkende Wirkungen. Diese Verbindung könnte zur Synthese neuer Medikamente eingesetzt werden, die auf die Behandlung von Herzerkrankungen wie Arrhythmien und Bluthochdruck abzielen .
Wirkmechanismus
Target of Action
The primary target of 2-Methyl-1-(3-methyl-1-benzofuran-2-yl)propan-1-amine is the Epidermal Growth Factor Receptor (EGFR), a member of the tyrosine kinase family . EGFR plays a crucial role in cell proliferation and survival, and its overactivity is often associated with cancer .
Mode of Action
2-Methyl-1-(3-methyl-1-benzofuran-2-yl)propan-1-amine interacts with its target, EGFR, by inhibiting the receptor’s activity . This inhibition disrupts the signaling pathway, leading to changes in cell proliferation and survival .
Biochemical Pathways
The compound affects the EGFR signaling pathway, which is involved in various cellular processes, including cell growth, differentiation, and survival . By inhibiting EGFR, the compound disrupts these processes, potentially leading to the death of cancer cells .
Result of Action
The inhibition of EGFR by 2-Methyl-1-(3-methyl-1-benzofuran-2-yl)propan-1-amine can lead to significant cell growth inhibitory effects . For instance, the compound has been found to inhibit the growth of various types of cancer cells, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .
Biochemische Analyse
Molecular Mechanism
At the molecular level, 2-Methyl-1-(3-methyl-1-benzofuran-2-yl)propan-1-amine exerts its effects through several mechanisms. It induces pro-oxidative effects, leading to an increase in reactive oxygen species (ROS) within cancer cells. This oxidative stress contributes to the activation of apoptosis pathways. The compound also forms hydrogen bonds with specific amino acids in target proteins, enhancing its binding affinity and specificity . These interactions result in the inhibition of key signaling pathways involved in cell survival and proliferation.
Transport and Distribution
Within cells and tissues, 2-Methyl-1-(3-methyl-1-benzofuran-2-yl)propan-1-amine is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target cells . The compound’s distribution is crucial for its selective action towards cancer cells, ensuring minimal toxicity to normal cells.
Eigenschaften
IUPAC Name |
2-methyl-1-(3-methyl-1-benzofuran-2-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-8(2)12(14)13-9(3)10-6-4-5-7-11(10)15-13/h4-8,12H,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLPOBQRKWXUAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methyl-3-[2-(morpholin-4-yl)ethoxy]phenol](/img/structure/B1461454.png)

![N-[2-(4-fluorophenyl)ethyl]-2-methylcyclohexan-1-amine](/img/structure/B1461456.png)

![{1-[(3,4-Dichlorophenyl)methyl]-4-piperidyl}methylamine](/img/structure/B1461460.png)
![2-[4-(3-Chloro-4-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1461461.png)



amine](/img/structure/B1461470.png)
![2-Chloro-1-{4-[2-(4-methylphenyl)ethyl]piperidin-1-yl}ethan-1-one](/img/structure/B1461473.png)

